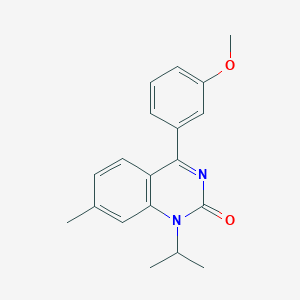
1-isopropyl-7-methyl-4-(m-methoxyphenyl)-2(1H)-quinazolinone
Katalognummer B8323365
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: MUSWFTJLBAWCHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04064246
Procedure details


1.555 g of 3,4-dihydro-1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone in 40 ml of p-dioxane is charged to a vessel having a dropping funnel, agitation means and thermometer. The charged vessel is cooled in a water bath (running water at 14°); a solution of 0.88 g of potassium permanganate in 20 ml of water is placed in the dropping funnel, which is then added dropwise to the vessel with stirring during which temperatures range from 15° to 18° C). The reaction mixture is then allowed to rise to room temperature (26°), at which it is stirred for 2 hr. 20 min.; 0.38 ml of aqueous formaldehyde (37%) is then added, and the mixture stirred for 10 minutes. The mixture is then filtered through celite (diatomaceous earth), and the filtrate retained. The filter cake is then washed with 75 ml of water/p-dioxane (20:15), the washings and filtrate are combined, extracted four times with 20 ml portions methylenechloride. The combined extracts are then evaporated to dryness to obtain a residue which is taken up in 100 ml benzene, 100 ml of petroleum ether added thereto, the solution filtered through 0.5 g of charcoal, (at room temperature) and then evaporated to dryness to obtain 1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone.
Name
3,4-dihydro-1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone
Quantity
1.555 g
Type
reactant
Reaction Step One






[Compound]
Name
petroleum ether
Quantity
100 mL
Type
solvent
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[CH:7]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)[NH:6][C:5]1=[O:23])([CH3:3])[CH3:2].[Mn]([O-])(=O)(=O)=O.[K+].C=O>O1CCOCC1.O.C1C=CC=CC=1>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)=[N:6][C:5]1=[O:23])([CH3:2])[CH3:3] |f:1.2|
|
Inputs


Step One
|
Name
|
3,4-dihydro-1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone
|
|
Quantity
|
1.555 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N1C(NC(C2=CC=C(C=C12)C)C1=CC(=CC=C1)OC)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.88 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Six
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring during which temperatures
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is then added dropwise to the vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
range from 15° to 18° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(26°)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
at which it is stirred for 2 hr
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
20 min.
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 10 minutes
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is then filtered through celite (diatomaceous earth)
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is then washed with 75 ml of water/p-dioxane (20:15)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted four times with 20 ml portions methylenechloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts are then evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution filtered through 0.5 g of charcoal, (at room temperature)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC(=CC=C1)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
